3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring attached to a chromen-2-one core, which is further substituted with a methoxyphenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic carbonyl compound.
Formation of the Carboxylate Ester: The final step involves the esterification of the morpholine derivative with a suitable carboxylic acid or its derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromen-2-one core or the morpholine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, Lewis acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Pharmacology: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation by binding to their active sites . Additionally, docking studies suggest that the compound may interact with proteins such as Hsp90, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Silibinin: A flavonolignan with anticancer properties.
2,3-Dehydrosilybin: A derivative of silibinin with enhanced anticancer activity.
Morpholine Derivatives: Compounds containing the morpholine ring, which are studied for their pharmacological properties.
Uniqueness
3-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is unique due to its specific combination of a chromen-2-one core, methoxyphenyl group, and morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-14-18-7-6-17(28-22(25)23-8-10-27-11-9-23)13-19(18)29-21(24)20(14)15-4-3-5-16(12-15)26-2/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
TUAOZTQWIFHIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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